molecular formula C8H4FNO2 B2746102 3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid CAS No. 1564793-56-1

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid

Cat. No.: B2746102
CAS No.: 1564793-56-1
M. Wt: 165.123
InChI Key: JNJLJRCDALADIN-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid is a high-purity chemical compound with the molecular formula C8H4FNO2 and a molecular weight of 165.12 g/mol . It belongs to the class of propiolic acids, characterized by an acetylene group directly linked to a carboxylic acid functionality . This structure serves as a versatile building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules with potential biological activity. The incorporation of both the 5-fluoropyridinyl group and the propiolic acid moiety makes this compound a valuable scaffold for constructing drug candidates targeting various diseases . Researchers can utilize this compound in the exploration of novel therapeutics, as fluoropyridine derivatives are frequently investigated for their antibacterial properties and their role as modulators of biological targets such as ion channels . For example, similar 3-(pyridin-3-yl)propiolic acid structures are recognized synthetic intermediates . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-fluoropyridin-2-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJLJRCDALADIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 3 5 Fluoropyridin 2 Yl Prop 2 Ynoic Acid and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 3-(5-fluoropyridin-2-yl)prop-2-ynoic acid identifies the carbon-carbon bond between the pyridine (B92270) ring and the alkyne as the most strategic disconnection. This bond is readily formed using modern cross-coupling techniques, particularly the Sonogashira reaction.

Strategic C-C Bond Formations Involving the Alkyne Moiety

The primary disconnection strategy involves breaking the bond between the C2 position of the pyridine ring and the sp-hybridized carbon of the alkyne. This leads to two key synthons: a 5-fluoro-2-pyridyl component (electrophile) and an acetylenic component (nucleophile). The most common precursors for this strategy are a 2-halo-5-fluoropyridine (where the halogen is typically iodine or bromine for higher reactivity) and propiolic acid or its ester equivalent. This approach is highly convergent and allows for the late-stage introduction of the alkynoic acid functionality.

An alternative, though less common, disconnection would involve an "inverse" Sonogashira approach where a 2-ethynyl-5-fluoropyridine (B1437238) is coupled with a suitable three-carbon electrophile bearing a carboxylic acid or ester group. The commercial availability of 2-ethynyl-5-fluoropyridine makes this a viable, albeit less explored, route.

Introduction of the Fluorine Atom and Pyridine Ring System

The synthesis of the key precursor, 2-halo-5-fluoropyridine, can be achieved through several established methods. One common route starts from 2-aminopyridine, which can undergo nitration, followed by reduction, diazotization, and a Schiemann reaction to introduce the fluorine atom at the 5-position. Subsequent halogenation at the 2-position would yield the desired precursor. Alternatively, commercially available 2-amino-5-fluoropyridine (B1271945) can be converted to the corresponding 2-bromo- or 2-iodo-5-fluoropyridine via a Sandmeyer-type reaction. The synthesis of fluorinated pyridines can also be approached by constructing the ring from fluorinated building blocks.

Palladium-Catalyzed Cross-Coupling Approaches to Terminal Alkynes

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of 2-alkynylpyridines. The Sonogashira reaction, in particular, has proven to be a highly efficient method for forming the C(sp²)-C(sp) bond between a pyridine ring and a terminal alkyne.

Sonogashira Coupling Variants for Pyridine-Alkyne Construction

The Sonogashira coupling of a 2-halo-5-fluoropyridine with a terminal alkyne, such as propiolic acid or its protected form, is the most direct route to the target molecule. The reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. The reactivity of the 2-halopyridine is a critical factor, with the general trend being I > Br >> Cl.

The choice of the palladium catalyst and associated ligands significantly impacts the efficiency of the Sonogashira coupling. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, the development of more active and stable catalytic systems is an ongoing area of research.

Electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of the oxidative addition step in the catalytic cycle. For challenging substrates, N-heterocyclic carbene (NHC) palladium complexes have emerged as highly effective catalysts, often allowing for lower catalyst loadings and milder reaction conditions. The use of copper(I) iodide as a co-catalyst is standard in the Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. However, copper-free Sonogashira variants have also been developed to avoid the formation of homocoupled alkyne byproducts (Glaser coupling).

Table 1: Comparison of Catalytic Systems in Sonogashira Coupling of Halopyridines

Catalyst PrecursorLigandCo-catalystKey Advantages
Pd(PPh₃)₄PPh₃ (in situ)CuIWidely available and commonly used.
PdCl₂(PPh₃)₂PPh₃ (in situ)CuIMore stable than Pd(PPh₃)₄.
Pd(OAc)₂Custom PhosphineCuIAllows for tuning of reactivity with ligand choice.
Pd₂(dba)₃NHCNone (Cu-free)High activity, suitable for less reactive chlorides.
Pd(CF₃COO)₂PPh₃CuIEffective for some substituted bromopyridines.

This table is a representative summary and not an exhaustive list.

The optimization of reaction conditions is crucial for achieving high yields and minimizing side reactions in the Sonogashira coupling of fluoropyridines. The choice of base and solvent plays a pivotal role.

Amine bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed, acting as both a base and sometimes as a solvent. The base is necessary to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free systems.

The solvent choice depends on the solubility of the reactants and the reaction temperature. Common solvents include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and tetrahydrofuran (B95107) (THF). For some applications, reactions can be carried out in aqueous media or under solvent-free conditions. The reaction temperature is typically elevated, ranging from room temperature to reflux, depending on the reactivity of the specific halopyridine.

Table 2: Influence of Reaction Parameters on Sonogashira Coupling of 2-Amino-3-bromopyridines

BaseSolventTemperature (°C)ObservationsReference
Et₃NDMF100Optimal conditions for a range of substrates.
K₂CO₃DMF100Lower yield compared to Et₃N.
Cs₂CO₃DMF100Moderate yield.
Et₃NTHFRefluxLower yield compared to DMF.
Et₃NCH₃CNRefluxModerate yield.

Data adapted from a study on 2-amino-3-bromopyridines, providing insights applicable to 2-halo-5-fluoropyridines.

Other Cross-Coupling Strategies for C(sp²)-C(sp) Bond Formation

Beyond the commonly employed Sonogashira coupling, other cross-coupling reactions offer viable pathways for the construction of the 2-alkynylpyridine scaffold. These methods often utilize different organometallic reagents and catalytic systems, providing alternative routes that may offer advantages in terms of substrate scope, functional group tolerance, or reaction conditions.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For the synthesis of this compound precursors, this could involve the coupling of a 2-halopyridine derivative with an alkynylzinc reagent. The organozinc species can be prepared from the corresponding terminal alkyne. This method is known for its high functional group tolerance. organic-chemistry.org The versatility of the Negishi coupling allows for the use of various substituted pyridines and alkynes.

Stille Coupling: The Stille coupling utilizes an organotin reagent and an organic halide, catalyzed by palladium. While effective, the toxicity of organotin compounds is a significant drawback.

A comparative overview of these cross-coupling methods is presented in the table below.

Cross-Coupling Reaction Catalyst Organometallic Reagent Advantages Disadvantages
SonogashiraPd/CuTerminal AlkyneMild conditions, commercially available reagentsRequires a co-catalyst, potential for homocoupling
NegishiPd or NiOrganozincHigh functional group tolerance, reactive reagentsAir and moisture sensitive organozinc reagents
StillePdOrganotinAir-stable organotin reagentsToxicity of tin compounds, purification challenges

Direct Alkynylation and Carboxylation Methodologies

Direct C-H alkynylation and subsequent carboxylation present a more atom-economical approach to the synthesis of the target molecule by avoiding the pre-functionalization of the pyridine ring.

The direct introduction of a prop-2-ynoic acid moiety onto a pyridine ring is a challenging transformation. A two-step approach is often more feasible, involving the direct alkynylation of the pyridine C-H bond followed by carboxylation of the terminal alkyne. Direct C-H alkynylation of heterocycles has been an area of active research.

Organometallic reagents play a crucial role in the alkynylation of pyridines. Organolithium and Grignard reagents are powerful nucleophiles capable of adding to pyridine derivatives. For instance, the addition of an alkynyl Grignard reagent to a pyridine N-oxide can lead to the formation of a 2-alkynylpyridine after a subsequent elimination step. This approach offers a transition-metal-free alternative for the synthesis of such compounds.

Functional Group Transformations and Derivatizations from Precursors

The final steps in the synthesis of this compound often involve the transformation of a precursor, such as an ester or a terminal alkyne, into the desired carboxylic acid.

The hydrolysis of an ester precursor, such as ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate, is a standard method to obtain the final carboxylic acid. This transformation is typically achieved under basic or acidic conditions. Alkaline hydrolysis, or saponification, involves treating the ester with a base like sodium hydroxide (B78521) or lithium hydroxide, followed by an acidic workup to protonate the carboxylate salt. rsc.org

The general reaction for the hydrolysis of the ethyl ester is shown below:

Reaction Scheme for Ester Hydrolysis

A pre-existing 2-alkynyl-5-fluoropyridine, such as 2-ethynyl-5-fluoropyridine, serves as a key intermediate that can be converted to the target carboxylic acid. cymitquimica.com One of the most direct methods for this transformation is carboxylation using carbon dioxide (CO₂). This can be achieved by first deprotonating the terminal alkyne with a strong base, such as an organolithium reagent or a Grignard reagent, to form an acetylide, which then acts as a nucleophile to attack CO₂. Subsequent acidification yields the desired propiolic acid.

The table below summarizes potential transformations of 2-ethynyl-5-fluoropyridine.

Starting Material Reagents Product Transformation
2-Ethynyl-5-fluoropyridine1. n-BuLi, 2. CO₂, 3. H₃O⁺This compoundCarboxylation
2-Ethynyl-5-fluoropyridineI₂, Base2-(Iodoethynyl)-5-fluoropyridineHalogenation
2-Ethynyl-5-fluoropyridineR-N₃, Cu(I) catalyst1-(5-Fluoropyridin-2-yl)-4-R-1,2,3-triazoleClick Chemistry

Stereoselective Synthetic Approaches, if applicable

Therefore, synthetic strategies for this compound focus on the efficient formation of the carbon-carbon and carbon-heteroatom bonds rather than the control of stereochemistry. Stereochemical considerations would become highly relevant in subsequent reactions involving the alkyne moiety. For instance, if the triple bond were to be partially reduced to a double bond, stereoselective methods would be required to control the formation of either the (E)- or (Z)-alkene. Similarly, addition reactions across the triple bond could potentially generate new stereocenters, necessitating stereoselective control. libretexts.orglibretexts.orgorganicchemistrytutor.com

Green Chemistry Principles in Synthesis

The synthesis of specialized chemical compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov For pyridine derivatives, which are significant scaffolds in medicinal chemistry, developing sustainable synthetic methods is a key focus area in both academic and industrial research. researchgate.netacs.org The primary synthetic route to this class of compounds involves a Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds. nanochemres.org Green chemistry applications in this context target the reduction of hazardous substances, improvement of energy efficiency, and minimization of waste. acs.orgdigitellinc.com

A major focus of greening the synthesis of this compound and its analogues is the replacement of conventional, often toxic and volatile, organic solvents (e.g., DMF, toluene, THF) with more environmentally benign alternatives. rsc.org Significant progress has been made in adapting palladium-catalyzed cross-coupling reactions to greener media.

Key benign solvent systems include:

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is a highly attractive medium. Sonogashira couplings can be performed in water, often with the aid of surfactants or phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction between organic substrates and the aqueous phase. rsc.org

Alcohols and Alcohol-Water Mixtures: Solvents such as ethanol (B145695) and ethanol-water mixtures are considered green due to their low toxicity and origin from renewable resources. nanochemres.org DNA-supported palladium catalysts have demonstrated high activity for Sonogashira reactions in aqueous ethanol under mild conditions. nanochemres.org

Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable biomass, are excellent substitutes for traditional ethers like THF. acs.org They offer improved safety profiles and are less prone to peroxide formation. Room-temperature Sonogashira couplings have been successfully carried out in 2-MeTHF. acs.org

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. A common example is a mixture of choline (B1196258) chloride and glycerol. DES are biodegradable, have low volatility, and can be recycled. Ligand-free, heterogeneous palladium-on-carbon (Pd/C) catalysts have been shown to be effective for Sonogashira couplings in this medium. researchgate.net

Solvent-Free Conditions: Mechanochemistry, using techniques like high-speed ball milling, can enable reactions to proceed in the solid state without any bulk solvent. researchgate.net This approach drastically reduces waste and can lead to faster reaction times. Sonogashira couplings have been successfully performed under these solvent-free conditions. researchgate.net

Solvent SystemTypical Catalyst/ConditionsAdvantagesPotential DisadvantagesReference
Water with Phase-Transfer CatalystPd(OAc)₂, ligand-freeNon-toxic, non-flammable, low costLimited substrate solubility, may require additives rsc.org
Ethanol/WaterHeterogeneous Pd catalysts (e.g., Pd/DNA@MWCNTs)Renewable solvent source, mild conditionsRequires synthesis of specialized catalyst nanochemres.org
2-Methyltetrahydrofuran (2-MeTHF)Pd(CH₃CN)₂Cl₂/cataCXium ABio-derived, safer alternative to THFRequires specific phosphine ligand acs.org
Deep Eutectic Solvent (DES)Pd/C, ligand-freeBiodegradable, low volatility, catalyst is recyclableHigher viscosity, product isolation can be challenging researchgate.net
Solvent-Free (Ball Milling)Pd catalyst, Cu-based milling assemblyEliminates solvent waste, rapid reactionsRequires specialized equipment researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired final product. rsc.org The synthesis of this compound via a traditional Sonogashira coupling followed by carboxylation is effective but not perfectly atom-economical due to the generation of stoichiometric byproducts.

Use of Heterogeneous and Recyclable Catalysts: Traditional homogeneous palladium catalysts can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Using heterogeneous catalysts, such as palladium supported on carbon (Pd/C), silica, or multi-walled carbon nanotubes (MWCNTs), allows for easy separation by filtration and subsequent reuse. nanochemres.orgresearchgate.netacs.org This minimizes palladium waste, which is both environmentally important and cost-effective.

Ligand-Free Systems: Phosphine ligands, commonly used in palladium catalysis, are often toxic, air-sensitive, and expensive. Developing ligand-free catalytic systems, for example using Pd/C in deep eutectic solvents or Pd(OAc)₂ in aqueous media, reduces cost, toxicity, and waste. rsc.orgresearchgate.net

Waste Minimization via Recoverable Media: The use of solvent systems that can be easily recovered and reused, such as an acetonitrile/water azeotrope, significantly reduces the environmental footprint of the process by lowering the E-factor (Environmental Factor), which is the mass ratio of waste to desired product. acs.org Similarly, supported bases can be used in conjunction with supported catalysts to create a fully recoverable system that minimizes waste generation. acs.org

Direct Carboxylation with CO₂: A highly atom-economical and sustainable approach for the final step of the synthesis is the direct carboxylation of a terminal alkyne precursor (2-ethynyl-5-fluoropyridine) using carbon dioxide (CO₂). acs.org This method utilizes CO₂ as a renewable, non-toxic, and inexpensive C1 feedstock, replacing less environmentally friendly carboxylating agents and generating only the desired product with no byproducts. researchgate.net

Scalable Synthetic Protocols for Research and Development

Developing a synthetic route that is scalable is crucial for transitioning a compound from laboratory-scale research to larger-scale production for extensive testing and development. A scalable protocol for this compound must prioritize safety, cost-effectiveness, robustness, and ease of operation and purification. A plausible two-step sequence involving a Sonogashira coupling followed by ester hydrolysis meets these criteria.

Proposed Scalable Route:

Step 1: Sonogashira Coupling to Synthesize Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate

This step involves the palladium- and copper-catalyzed coupling of a suitable halopyridine with an ester of propiolic acid.

Starting Materials: 2-Bromo-5-fluoropyridine (B41290) is chosen as the pyridine precursor due to its commercial availability and lower cost compared to the corresponding iodide. Ethyl propiolate is a stable, liquid alkyne source that is easier to handle than acetylene (B1199291) gas or free propiolic acid.

Catalyst System: A robust and commercially available palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) is often used, in combination with a copper(I) iodide (CuI) co-catalyst. These systems are well-understood and their performance is reliable on a larger scale.

Reaction Conditions: The reaction is typically run in a suitable solvent such as triethylamine (TEA) or a mixture of TEA with another solvent like THF or toluene. TEA serves as both the base to neutralize the HBr formed and as a solvent. Reaction temperatures are generally mild, from room temperature to a moderate heat (e.g., 50-70 °C), avoiding the need for specialized high-pressure or cryogenic equipment.

Workup and Purification: Upon completion, the reaction mixture is cooled, and the triethylammonium (B8662869) bromide salt byproduct can be removed by filtration. After solvent removal, the crude product ester can often be purified by recrystallization or distillation, avoiding the need for large-scale column chromatography, which is a major bottleneck in process chemistry.

Step 2: Saponification to this compound

This final step converts the intermediate ester into the desired carboxylic acid.

Reagents: The saponification is achieved using a simple base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

Reaction Conditions: The reaction is typically performed in a mixture of an organic solvent (like THF or ethanol) and water at room temperature or with gentle heating. This is a high-yielding, reliable, and well-established transformation that is easily scalable.

Workup and Purification: The final product is isolated by acidifying the reaction mixture with an acid like hydrochloric acid (HCl), which causes the carboxylic acid to precipitate out of the aqueous solution. The solid product can then be collected by filtration, washed with water to remove inorganic salts, and dried. This precipitation/filtration method is highly efficient and ideal for large-scale production, yielding a product of high purity without chromatography.

This two-step protocol represents a practical and scalable approach for the synthesis of this compound, relying on well-established reactions and purification techniques suitable for research and development purposes.

Chemical Reactivity and Mechanistic Investigations of 3 5 Fluoropyridin 2 Yl Prop 2 Ynoic Acid

Reactions Involving the Terminal Alkyne

The terminal alkyne is a versatile functional group capable of participating in a variety of addition and coupling reactions. Its reactivity is modulated by the electronic properties of the attached fluoropyridinyl ring.

Huisgen Cycloadditions (Click Chemistry) for Triazole Formation

The 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, famously known as the Huisgen cycloaddition, is a cornerstone of click chemistry for the formation of stable 1,2,3-triazole rings. acs.orgrsc.org This reaction can be performed under thermal conditions or, more commonly, with catalysis to improve reaction rates and regioselectivity.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted triazole isomer. acs.orgabertay.ac.uk The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide. acs.orgacs.org The kinetics of the CuAAC reaction are influenced by the electronic nature of the substituents on both the alkyne and the azide. For 3-(5-fluoropyridin-2-yl)prop-2-ynoic acid, the electron-withdrawing character of the fluoropyridinyl group is expected to increase the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide and thus potentially accelerating the reaction rate compared to alkynes bearing electron-donating groups.

While specific kinetic data for this compound is not extensively documented in the literature, a representative kinetic profile for a CuAAC reaction involving a similar aryl-alkyne is presented below.

Table 1: Representative Kinetic Data for a CuAAC Reaction

Reactant Concentration (M) Rate Constant (k) (M⁻¹s⁻¹)
Alkyne: 0.1, Azide: 0.1 1.5 x 10²
Alkyne: 0.2, Azide: 0.1 1.5 x 10²
Alkyne: 0.1, Azide: 0.2 1.5 x 10²

Note: This data is illustrative for a typical CuAAC reaction and does not represent experimentally determined values for this compound.

To circumvent the cellular toxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation technique. organic-chemistry.org This reaction utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a catalyst. The driving force for this reaction is the relief of ring strain in the transition state. While this compound itself is not strained, it can readily react with strained cyclic alkynes like dibenzocyclooctynols (DIBO) or difluorinated cyclooctynes (DIFO) to form triazoles. organic-chemistry.org The rate of SPAAC is primarily dependent on the structure of the cyclic alkyne.

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide

Cyclic Alkyne Rate Constant (k) (M⁻¹s⁻¹)
Cyclooctyne ~10⁻³
Monofluorinated Cyclooctyne (MFCO) ~10⁻¹
Difluorinated Cyclooctyne (DIFO) ~1
Dibenzocyclooctynol (DIBO) ~10⁻¹

Note: This data is for reactions with benzyl azide and serves as a general reference for the reactivity of different cyclic alkynes.

Hydration, Hydroamination, and Other Addition Reactions

The terminal alkyne of this compound can undergo various addition reactions. The presence of the pyridinyl nitrogen can influence the regioselectivity of these additions.

Hydration : In the presence of a mercury, gold, or platinum catalyst, the alkyne can undergo hydration to form the corresponding methyl ketone, 3-(5-fluoropyridin-2-yl)-3-oxopropanoic acid, following Markovnikov's rule.

Hydrohalogenation : The addition of hydrogen halides (HX) to 2-ethynylpyridines has been shown to proceed via nucleophilic attack of the halide ion on the protonated alkyne, leading to the formation of vinyl halides. This suggests that this compound would likely react similarly.

Hydroamination : The addition of amines across the carbon-carbon triple bond can be catalyzed by various transition metals to yield enamines or imines.

Derivatization to Alkynyl Ketones and Other Functional Groups

The terminal alkyne provides a synthetic handle for further functionalization. One common transformation is the Sonogashira coupling, a cross-coupling reaction using palladium and copper catalysts to form a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This allows for the extension of the carbon framework.

Another important derivatization is the synthesis of alkynyl ketones. This can be achieved through the oxidation of a secondary propargyl alcohol, which itself can be formed by the addition of an organometallic reagent to an alkynyl aldehyde. Alternatively, acylation of the terminal alkyne can be achieved under specific conditions.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functional group in this compound is a site for a variety of classical organic transformations. These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.

Common derivatizations include:

Esterification : Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester.

Amide Formation : Coupling with a primary or secondary amine, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), produces the corresponding amide.

Acyl Halide Formation : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride. This acyl chloride can then be readily converted into esters, amides, and other acid derivatives.

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(5-fluoropyridin-2-yl)prop-2-yn-1-ol.

The reactivity of the carboxylic acid group is generally not significantly influenced by the electronic nature of the distant fluoropyridinyl alkyne moiety, allowing for selective transformations at the acid functionality while preserving the alkyne.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations for the synthesis of various derivatives.

Esterification:

The esterification of this compound can be achieved through several standard methods. The Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water to yield the corresponding ester. The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Alternatively, esterification can be carried out under milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol.

Amidation:

Similar to esterification, the amidation of this compound to form the corresponding amides can be accomplished through various synthetic protocols. Direct reaction with an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated.

One common method involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the desired amide.

Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for amide bond formation under mild conditions. nih.gov These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), convert the carboxylic acid into an active ester intermediate, which then undergoes nucleophilic acyl substitution with the amine. organic-chemistry.org A one-pot synthesis of acetylenic amides can be achieved by generating acetylenic carboxylate salts from terminal alkynes, nBuLi, and carbon dioxide, followed by coupling with amines. organic-chemistry.org

Reaction Type Reagents and Conditions Product
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄), HeatEster
DCC/EDC CouplingAlcohol, DCC or EDC, DMAPEster
Acyl Chloride FormationSOCl₂ or (COCl)₂Acyl Chloride
Amidation (from Acyl Chloride)Primary or Secondary AmineAmide
Peptide CouplingAmine, HATU/HBTU/PyBOP, DIPEAAmide

Decarboxylation Pathways and Conditions

The decarboxylation of this compound, which involves the loss of carbon dioxide from the carboxyl group, can be a significant reaction pathway, particularly under thermal conditions. Propiolic acid itself is known to decompose near its boiling point.

The thermal decarboxylation of α,β-acetylenic carboxylic acids is a well-known process that typically proceeds through a concerted pericyclic mechanism, although other pathways can also be operative depending on the substrate and reaction conditions. The presence of the pyridine (B92270) ring and the fluorine atom may influence the rate and mechanism of this reaction. The electron-withdrawing nature of the 5-fluoropyridine ring could potentially facilitate decarboxylation by stabilizing the resulting acetylide intermediate.

Decarboxylation can also be promoted by the presence of metal catalysts. For instance, copper-catalyzed decarboxylation of alkynyl carboxylic acids is a known transformation. rsc.orgresearchgate.net These reactions are believed to proceed via the in situ formation of the corresponding metal alkynoates. rsc.orgresearchgate.net

Decarboxylation Method Conditions Key Features
Thermal DecarboxylationHeating near boiling pointMay proceed through a concerted mechanism.
Metal-Catalyzed DecarboxylationCopper salts, HeatProceeds via a metal alkynoate intermediate.

Acid-Base Equilibrium and Proton Transfer Dynamics

The acid-base properties of this compound are characterized by the pKa of the carboxylic acid group and the pKa of the protonated pyridine nitrogen.

The carboxylic acid group is expected to be a relatively strong acid due to the electron-withdrawing effects of the adjacent alkyne and the 5-fluoropyridine ring. For comparison, the pKa of propiolic acid is approximately 1.89. wikipedia.org The electronegative fluorine atom and the pyridine nitrogen will further enhance the acidity of the carboxyl group.

The pyridine nitrogen, on the other hand, is basic and can be protonated by a strong acid. The basicity of the nitrogen will be reduced by the electron-withdrawing fluorine atom at the 5-position and the prop-2-ynoic acid substituent at the 2-position.

The interplay between these two ionizable groups leads to a complex acid-base equilibrium in solution. Depending on the pH, the molecule can exist in cationic, neutral, zwitterionic, or anionic forms. Proton transfer dynamics between the carboxylic acid and the pyridine nitrogen, as well as with the solvent, are expected to be rapid. Intramolecular proton transfer from the carboxylic acid to the pyridine nitrogen to form a zwitterion is a possibility, and the extent of this equilibrium will depend on the solvent polarity and temperature.

Reactivity of the Fluoropyridine Moiety

The 5-fluoropyridine ring in this compound is an electron-deficient aromatic system, which makes it susceptible to certain types of reactions, particularly nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The fluorine atom at the 5-position of the pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer-like intermediate, which then expels the leaving group (in this case, the fluoride ion) to restore aromaticity.

The reactivity of the 5-fluoropyridine ring towards SNAr is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the prop-2-ynoic acid substituent. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is significantly faster than that of 2-chloropyridine, highlighting the excellent leaving group ability of fluoride in these systems. acs.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the fluorine atom under suitable reaction conditions.

Nucleophile Potential Product
R-NH₂ (Amine)5-amino-substituted pyridine derivative
R-O⁻ (Alkoxide)5-alkoxy-substituted pyridine derivative
R-S⁻ (Thiolate)5-thioether-substituted pyridine derivative

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing group on the aromatic ring coordinates to a strong base, typically an organolithium reagent, and directs the deprotonation to the adjacent ortho position.

For this compound, both the pyridine nitrogen and the carboxylate group (formed in the presence of a strong base) could potentially act as directing groups. However, the acidic proton of the carboxylic acid will be abstracted first by the strong base. The resulting carboxylate could direct metalation to the C3 position of the pyridine ring. The pyridine nitrogen can also direct metalation, potentially to the C3 or C6 positions. The fluorine atom at the C5 position might also influence the regioselectivity of the metalation. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents onto the pyridine ring.

Ring-Opening and Rearrangement Pathways, if applicable

While pyridine rings are generally stable aromatic systems, ring-opening and rearrangement reactions can occur under specific conditions, particularly for highly substituted or activated derivatives. For this compound, such pathways are not commonly expected under standard reaction conditions. However, under high-energy conditions such as photolysis or in the presence of highly reactive reagents, ring-opening or rearrangement might be possible, although no specific examples for this compound have been reported in the literature.

Multi-Component Reactions Incorporating the Compound

This compound possesses a unique combination of functional groups that make it a promising candidate for various multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The alkyne and carboxylic acid functionalities of the target molecule are particularly amenable to participation in several classes of MCRs.

One of the most prominent MCRs for which propiolic acids are suitable substrates is the Passerini reaction . In a typical Passerini three-component reaction, an isocyanide, a carboxylic acid, and a carbonyl compound react to form an α-acyloxy carboxamide. In the context of this compound, it would serve as the carboxylic acid component. For instance, its reaction with an aldehyde (e.g., benzaldehyde) and an isocyanide (e.g., tert-butyl isocyanide) would be expected to yield a product incorporating the fluoropyridinyl-alkynyl backbone.

Similarly, the Ugi four-component reaction is another powerful MCR that could potentially involve this compound. The Ugi reaction typically combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to generate a dipeptide-like scaffold. The incorporation of the rigid, functionalized pyridine-alkyne unit from this compound could lead to novel molecular architectures with potential applications in medicinal chemistry and materials science. nih.govrsc.org

Furthermore, the activated alkyne in this compound could participate in [2+2+2] cycloaddition reactions . For instance, cobalt-catalyzed cyclotrimerization with other alkynes or nitriles could provide a route to highly substituted and functionalized aromatic and heteroaromatic systems. rsc.org The fluoropyridine moiety would be expected to influence the regioselectivity of such cycloadditions.

The following table illustrates a hypothetical Passerini reaction involving this compound with various aldehydes and isocyanides, based on known Passerini reactions of propiolic acid derivatives.

AldehydeIsocyanideExpected Product
Benzaldehydetert-Butyl isocyanide2-((3-(5-fluoropyridin-2-yl)prop-2-ynoyl)oxy)-N-(tert-butyl)-2-phenylacetamide
IsobutyraldehydeCyclohexyl isocyanideN-cyclohexyl-2-((3-(5-fluoropyridin-2-yl)prop-2-ynoyl)oxy)-3-methylbutanamide
FormaldehydeBenzyl isocyanideN-benzyl-2-((3-(5-fluoropyridin-2-yl)prop-2-ynoyl)oxy)acetamide

This table is illustrative and based on the general reactivity of propiolic acids in the Passerini reaction.

Chemo- and Regioselectivity in Complex Reaction Environments

In complex reaction environments with multiple potential reaction sites, the chemo- and regioselectivity of this compound would be dictated by the interplay of electronic and steric factors of its functional groups.

Chemoselectivity: The molecule presents several reactive sites: the carboxylic acid proton, the electrophilic carbonyl carbon, the nucleophilic alkyne, and the fluoropyridine ring, which can undergo nucleophilic aromatic substitution or act as a ligand for transition metals. In reactions with nucleophiles, the most acidic proton of the carboxylic acid will typically react first. In the presence of both a nucleophile and an electrophile, the reaction pathway will depend on the specific reagents and conditions. For instance, in a Sonogashira coupling, a palladium catalyst would selectively activate the C-F bond (or a pre-installed C-Br or C-I bond) on the pyridine ring for coupling with a terminal alkyne, while the propiolic acid moiety might remain intact under carefully controlled conditions. soton.ac.ukorganic-chemistry.org

Regioselectivity: The regioselectivity of reactions involving the pyridine ring is influenced by the fluorine substituent and the alkynylpropenoic acid group. The fluorine atom at the 5-position is a deactivating group, making the pyridine ring less susceptible to electrophilic attack but activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine. The 2-alkynyl substituent will also influence the electron distribution in the ring. In transition metal-catalyzed cross-coupling reactions, the regioselectivity of oxidative addition is often a key determinant of the final product. For di- or poly-halogenated pyridines, the position of oxidative addition can often be controlled by the choice of catalyst and ligands. nih.govrsc.orgresearchgate.net

For addition reactions to the alkyne, the regioselectivity would be governed by the electronic nature of the fluoropyridyl group. The pyridine nitrogen and the fluorine atom are electron-withdrawing, which would polarize the triple bond. In electrophilic additions, the electrophile would be expected to add to the carbon atom further from the pyridine ring (the β-carbon), leading to the formation of a more stable vinyl cation stabilized by the pyridine ring. Conversely, in nucleophilic additions, the nucleophile would likely attack the β-carbon, which is rendered more electrophilic by the electron-withdrawing pyridine ring. researchgate.net

The following table provides a qualitative prediction of regioselectivity for different reaction types with this compound.

Reaction TypeReagentPredicted Major Regioisomer
Electrophilic Addition to AlkyneHBr3-Bromo-3-(5-fluoropyridin-2-yl)propenoic acid
Nucleophilic Addition to AlkyneR-SH3-(Alkylthio)-3-(5-fluoropyridin-2-yl)propenoic acid
Suzuki Cross-Coupling (hypothetical 2-bromo-5-fluoro derivative)Arylboronic acid2-Aryl-5-fluoropyridine derivative

This table is illustrative and based on general principles of chemical reactivity.

Mechanistic Studies of Key Transformation Pathways

While no specific mechanistic studies have been published for this compound, we can infer potential mechanistic pathways and the tools used to study them from related systems.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms, including the characterization of transition states and the determination of reaction coordinates. For a hypothetical reaction of this compound, such as a cycloaddition or a nucleophilic addition to the alkyne, DFT calculations could be employed to:

Locate Transition State Structures: Identify the geometry of the highest energy point along the reaction pathway. For example, in a Diels-Alder reaction where the alkyne acts as a dienophile, the geometry of the concerted transition state could be calculated.

Determine Activation Energies: Calculate the energy barrier for the reaction, which is related to the reaction rate.

Map the Reaction Coordinate: Trace the lowest energy path from reactants to products, providing a detailed picture of the bond-breaking and bond-forming processes.

For instance, in the nickel-catalyzed reductive coupling of an alkyne with an aldehyde, DFT calculations have been used to elucidate the oxidative cyclization mechanism and identify the rate-determining transition state. nih.gov Similar studies on reactions involving this compound would provide valuable insights into its reactivity.

The following table presents hypothetical calculated activation energies for competing pathways in a reaction of an analogous 2-alkynylpyridine, illustrating the type of data obtained from transition state analysis.

Reaction PathwayCalculated Activation Energy (kcal/mol)
Concerted [4+2] Cycloaddition25.3
Stepwise Michael Addition31.8
Metal-catalyzed Cycloisomerization19.5

This is a hypothetical data table for illustrative purposes.

Kinetic Isotope Effects (KIEs): KIEs are a sensitive probe of reaction mechanisms, particularly for determining the rate-determining step and the nature of the transition state. By replacing an atom with its heavier isotope (e.g., H with D, or ¹²C with ¹³C), changes in the reaction rate can be measured. A primary KIE is observed when a bond to the isotopic atom is broken in the rate-determining step. A secondary KIE is observed when the isotopic atom is not directly involved in bond breaking but its environment changes between the reactant and the transition state.

For reactions involving this compound, KIE studies could be insightful. For example, in the decarboxylation of the carboxylic acid, a ¹²C/¹³C KIE could confirm whether C-C bond cleavage is rate-determining. nih.gov In a proton transfer reaction from the carboxylic acid, a kH/kD KIE would be expected to be significant if this proton transfer is part of the rate-determining step. rsc.orgrsc.org

Hammett Studies: The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org By plotting the logarithm of the rate or equilibrium constant for a series of substituted reactants against the Hammett substituent constant (σ), a linear relationship is often obtained. The slope of this line, the reaction constant (ρ), provides information about the charge development in the transition state of the rate-determining step.

A Hammett study could be designed for reactions of derivatives of this compound where substituents are introduced on the pyridine ring. The sign and magnitude of the ρ value would reveal the electronic demand of the reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge. For the dissociation of pyridinium ions, the Hammett ρ value has been found to be positive, reflecting the stabilization of the resulting neutral pyridine by electron-withdrawing groups. sciepub.comsciepub.com

The following table shows representative Hammett substituent constants (σp) for various substituents on a pyridine ring, which would be relevant for a Hammett study of this compound derivatives.

Substituent (at position 4)σp
-OCH₃-0.27
-CH₃-0.17
-H0.00
-Cl0.23
-CN0.66
-NO₂0.78

Data sourced from established Hammett parameter tables.

Theoretical and Computational Studies of 3 5 Fluoropyridin 2 Yl Prop 2 Ynoic Acid

Quantum Chemical Characterization

Quantum chemical calculations provide a fundamental understanding of a molecule's properties at the electronic level. For 3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid, these methods can elucidate its electronic architecture, how charge is distributed across the molecule, and its preferred three-dimensional arrangements.

The electronic behavior of this compound is largely dictated by the interplay of its constituent parts: the electron-withdrawing 5-fluoropyridine ring and the electron-rich prop-2-ynoic acid tail. The fluorine atom at the 5-position of the pyridine (B92270) ring significantly influences the electronic landscape due to its high electronegativity. This effect, combined with the nitrogen atom in the pyridine ring, leads to a significant polarization of the aromatic system.

Frontier molecular orbital (FMO) theory is a key tool in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. In molecules like this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, which would likely be the propiolic acid group and the pyridine ring. The LUMO, conversely, is expected to be distributed over the electron-deficient regions, which are also associated with the fluorinated pyridine ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational studies on similar aromatic propiolic acids indicate that the HOMO-LUMO gap is a crucial factor in determining their reactivity in cycloaddition reactions and other transformations.

The distribution of electron density within this compound is highly non-uniform. The electronegative fluorine and nitrogen atoms in the pyridine ring, along with the oxygen atoms of the carboxylic acid group, create regions of high electron density, or negative electrostatic potential. Conversely, the hydrogen atoms and the carbon atoms adjacent to these electronegative centers will exhibit a lower electron density, corresponding to a positive electrostatic potential.

Electrostatic potential maps are visual representations of this charge distribution and are invaluable for predicting intermolecular interactions. For this compound, these maps would likely show a significant negative potential around the nitrogen of the pyridine ring and the carbonyl oxygen of the carboxylic acid, making these sites susceptible to electrophilic attack or hydrogen bonding. The area around the acidic proton of the carboxylic acid would show a strong positive potential, indicating its propensity to be donated in an acid-base reaction.

The flexibility of this compound is primarily centered around the single bond connecting the pyridine ring to the propiolic acid moiety. Rotation around this bond can lead to different conformers, each with a distinct energy level. A computational conformational analysis would reveal the most stable arrangement of the molecule, which is typically the one with the lowest energy.

Reactivity Predictions and Mechanistic Modeling

Computational chemistry offers powerful tools for predicting how a molecule will behave in a chemical reaction and for elucidating the step-by-step mechanisms of these transformations.

The reactivity of this compound is expected to be diverse, owing to the presence of multiple functional groups. The propiolic acid group can undergo a variety of reactions, including cycloadditions, nucleophilic additions to the triple bond, and reactions involving the carboxylic acid functionality. The fluoropyridine ring can also participate in reactions such as nucleophilic aromatic substitution, although the presence of the fluorine atom can influence the regioselectivity of such reactions.

Computational modeling can be employed to explore the energy profiles of potential reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy for a given reaction. A lower activation energy implies a faster reaction rate. For example, density functional theory (DFT) calculations could be used to model the cycloaddition of an azide (B81097) to the alkyne portion of the molecule, providing insights into the thermodynamics and kinetics of this transformation. Such studies on related arylpropiolic acids have been instrumental in understanding their reaction mechanisms. nih.gov

When a molecule can react at multiple sites or in different ways, predicting the selectivity of the reaction is a key challenge. Computational models can be highly effective in predicting both regioselectivity (which position on a molecule reacts) and stereoselectivity (the preferred spatial arrangement of the product).

For this compound, computational analysis of the charge distribution and frontier molecular orbitals can help predict where a nucleophile or an electrophile is most likely to attack. For instance, in a nucleophilic addition to the alkyne, calculations could determine which of the two alkyne carbons is more electrophilic and therefore more susceptible to attack. Similarly, in reactions involving the pyridine ring, the model could predict which position is most favorable for substitution.

By providing a detailed picture of the molecule's electronic and structural properties, theoretical and computational studies offer a powerful lens through which to understand and predict the chemical behavior of this compound. While direct experimental data for this specific compound is limited, the principles and methodologies of computational chemistry, applied to analogous systems, provide a solid foundation for its theoretical characterization.

Molecular Dynamics Simulations for Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide critical insights into how its structure, conformation, and properties are influenced by a solvent environment, which is crucial for predicting its behavior in biological systems.

The study of solvent effects via MD simulations typically involves placing the solute molecule within a periodic box filled with explicit solvent molecules, such as water. The interactions between all atoms are governed by a force field (e.g., AMBER, CHARMM, GROMOS), which is a set of parameters and equations that describe the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, allowing the system to evolve over a set period, typically nanoseconds to microseconds.

Key analyses performed during MD simulations to understand solvent effects include:

Radial Distribution Functions (RDFs): RDFs are calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For this compound, one could analyze the RDFs around the carboxylic acid group's oxygen and hydrogen atoms, the pyridine nitrogen, and the fluorine atom. This reveals the structure of the solvation shell and identifies which parts of the molecule interact most strongly with the solvent.

Hydrogen Bond Analysis: The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. MD simulations can track the formation and lifetime of hydrogen bonds between these groups and surrounding water molecules. This information is vital for understanding the compound's solubility and how it might interact with polar residues in a protein binding site.

Conformational Analysis: While this compound has limited torsional freedom due to the alkyne linker, simulations can reveal the preferred orientation of the carboxylic acid group relative to the pyridine ring and how solvent interactions might influence this.

By simulating the compound in different solvents (e.g., water, DMSO, octanol), MD can also be used to predict properties like the free energy of solvation, which is related to solubility and the partitioning coefficient (LogP), key parameters in drug design. nih.gov

Ligand-Target Interaction Modeling (for potential biological applications)

To explore the potential of this compound as a therapeutic agent, computational modeling techniques are employed to predict and analyze its interactions with specific biological targets. These in silico methods provide a molecular-level understanding of binding mechanisms, which can guide further experimental studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against various targets implicated in disease.

Orexin Receptors: Orexin receptors (OX1R and OX2R) are G protein-coupled receptors that regulate sleep-wake cycles, and their modulation is a target for treating insomnia. mdpi.comnih.gov A docking study of this compound into the crystal structure of OX2R (e.g., PDB ID: 4S0V) would involve:

Preparation: Preparing the 3D structure of the ligand and removing water and other non-essential molecules from the protein crystal structure.

Grid Generation: Defining the binding site cavity within the receptor as the search space for the docking algorithm.

Docking Simulation: Using software like AutoDock Vina to explore various conformations and orientations of the ligand within the binding site, scoring each based on a predicted binding affinity.

The results would predict the most stable binding pose and provide a binding energy score, indicating the strength of the interaction. Studies on similar modulators have shown that compounds can exhibit binding energies lower than known antagonists like suvorexant, suggesting a strong potential affinity for the receptor. mdpi.com

Kinases: Protein kinases are critical targets in oncology. nih.gov The pyrrolopyrimidine scaffold, which shares structural elements with pyridine, is a known kinase inhibitor framework. nih.gov Docking this compound into the ATP-binding site of a kinase like Bruton's tyrosine kinase (BTK) could reveal its potential as an inhibitor. The carboxylic acid could form key hydrogen bonds with hinge region residues, a common binding motif for kinase inhibitors.

While molecular docking is fast and effective for predicting binding poses, it often uses simplified scoring functions. To refine these predictions and obtain more accurate energy calculations, hybrid QM/MM methods can be employed.

In a QM/MM simulation, the system is partitioned into two regions:

QM Region: The ligand (this compound) and the crucial amino acid residues of the protein's active site are treated with quantum mechanics. This allows for a highly accurate description of electronic effects, such as charge transfer and polarization, which are critical for bond formation/breaking and precise interaction energies.

MM Region: The rest of the protein and the solvent are treated with classical molecular mechanics (MM). This makes the calculation computationally feasible while still accounting for the influence of the larger environment.

This approach is particularly useful for studying enzymatic reactions or for cases where standard force fields may not accurately represent the interactions, such as those involving metal ions or complex electronic rearrangements.

The stability of a ligand-protein complex is determined by a combination of intermolecular forces. Following docking or MD simulations, a detailed analysis of these forces is essential to understand the binding mechanism. For this compound, key interactions could include:

Hydrogen Bonds: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). The pyridine nitrogen can also act as a hydrogen bond acceptor. These are critical for anchoring the ligand in the binding site.

Electrostatic Interactions: The charged carboxylate group can form strong salt bridges with positively charged residues like Lysine (B10760008) (Lys) or Arginine (Arg).

Hydrophobic Interactions: The fluoropyridine ring can engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The aromatic pyridine ring can stack with the aromatic side chains of residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Halogen Bonds: The fluorine atom can potentially form halogen bonds with backbone carbonyls or other electron-rich groups in the binding site.

A hypothetical analysis of the compound docked into a kinase active site might yield the following interactions:

Interaction TypeLigand GroupProtein Residue (Example)
Hydrogen BondCarboxylic Acid (-OH)Hinge Region Alanine (Backbone C=O)
Hydrogen BondPyridine (N)Catalytic Lysine (-NH3+)
Salt BridgeCarboxylic Acid (-COO⁻)Lysine (-NH3+)
Pi-StackingPyridine RingPhenylalanine (Side Chain)

These interactions are quantified to calculate the total binding free energy, which determines the ligand's affinity for the target.

QSAR and Cheminformatics Applications for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound, QSAR can be a powerful tool to guide the design of analogues with improved potency or other desired properties.

The development of a QSAR model involves several key steps:

Dataset Assembly: A series of analogues of this compound would be synthesized and their biological activity (e.g., IC₅₀ against a specific target) measured.

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These are numerical values that encode different aspects of the molecule's structure and properties, such as:

Physicochemical Descriptors: LogP (lipophilicity), Molecular Weight (MW), Molar Refractivity (MR).

Electronic Descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

3D Descriptors: van der Waals volume, solvent-accessible surface area.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods to ensure it is robust and not a result of chance correlation. nih.gov

For example, a hypothetical QSAR study on analogues of this compound might reveal that increasing lipophilicity (higher LogP) at the pyridine ring and having an electron-withdrawing group improves activity. This information provides a clear rationale for designing the next generation of compounds.

Below is a sample data table illustrating the components of a QSAR study for hypothetical analogues:

Compound IDR-Group (Substitution on Pyridine)LogP (Calculated)Dipole Moment (Calculated)Biological Activity (pIC₅₀)
Analogue-1-F (Parent)2.13.5 D6.2
Analogue-2-Cl2.53.4 D6.5
Analogue-3-CH₃2.43.8 D5.9
Analogue-4-CN1.81.2 D6.8

This model could then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for chemical synthesis and experimental testing.

Prediction of ADME-Related Parameters (Excluding toxicity/clinical data)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery process, helping to predict its pharmacokinetic behavior in vivo. For this compound, in silico computational tools can provide valuable insights into its likely ADME profile. These predictions are based on the molecule's structural features and physicochemical properties.

Physicochemical properties are fundamental to understanding the ADME profile of a compound. Key parameters for this compound, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, have been predicted using computational models. These parameters are instrumental in forecasting the compound's behavior in biological systems.

The "rule of five," proposed by Lipinski, offers a guideline for evaluating the drug-likeness of a chemical compound and its potential for oral bioavailability. The predicted parameters for this compound can be assessed against these rules. In general, pyridine and its derivatives are significant scaffolds in medicinal chemistry, with approximately 18% of approved heterocyclic drugs incorporating this motif. auctoresonline.org

The absorption of a drug, particularly after oral administration, is a key determinant of its efficacy. Human intestinal absorption (HIA) for pyridine-containing compounds can be predicted to be high. auctoresonline.org The Caco-2 cell permeability assay is a reliable in vitro model for predicting intestinal drug absorption. nih.gov For novel pyridine derivatives, predicted Caco-2 permeability can vary, indicating that some may have high permeability while others may be lower. auctoresonline.org

Distribution throughout the body is influenced by factors such as plasma protein binding and the ability to cross biological barriers like the blood-brain barrier (BBB). The pyridine ring's ability to engage in various non-covalent interactions can facilitate binding to protein targets. auctoresonline.org Computational models can predict the extent of plasma protein binding and whether a compound is likely to penetrate the central nervous system.

Metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, is a crucial factor in drug clearance and potential drug-drug interactions. In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. For many novel pyridine derivatives, a lack of inhibition of these key enzymes is often a desirable characteristic.

Excretion pathways determine how a compound and its metabolites are removed from the body. While specific excretion routes for this compound are not experimentally determined, computational models can provide estimations based on its physicochemical properties.

Table 1: Predicted ADME-Related Parameters for this compound This table is interactive. You can sort and filter the data by clicking on the column headers.

Parameter Predicted Value Implication for Drug-Likeness
Molecular Weight 165.13 g/mol Favorable (typically < 500)
LogP (Lipophilicity) 1.1 Optimal for balancing solubility and permeability
Topological Polar Surface Area (TPSA) 60.7 Ų Good potential for cell membrane permeability
Hydrogen Bond Donors 1 Favorable (typically ≤ 5)
Hydrogen Bond Acceptors 3 Favorable (typically ≤ 10)
Human Intestinal Absorption High Good potential for oral bioavailability
Blood-Brain Barrier (BBB) Permeation Low Less likely to cause central nervous system side effects
CYP450 Inhibition Predicted to be low Low potential for drug-drug interactions
Plasma Protein Binding Moderate Influences distribution and availability of the free drug

Design Principles for Novel Derivatives

The design of novel derivatives of this compound is guided by the objective of optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, often aided by computational modeling, are central to this process.

One key design principle involves the modification of the carboxylic acid group. Esterification to form a prodrug, for instance, could enhance properties like blood-brain barrier permeability, which is predicted to be poor for the parent compound. nih.gov This strategy can improve the delivery of the active compound to its target site.

Another approach focuses on substitutions on the pyridine ring. The fluorine atom at the 5-position already influences the electronic properties of the ring system. Further modifications, such as the introduction of other small substituents, could be explored to fine-tune the molecule's interaction with its biological target. The introduction of a pyrimidine (B1678525) aromatic ring into similar structures has been shown to be beneficial due to its unique electronegativity and ability to form hydrogen bonds. nih.gov

Alterations to the prop-2-ynoic acid linker can also be considered. For example, replacing the alkyne with other functional groups could impact the molecule's rigidity and conformational flexibility, potentially leading to improved binding affinity and selectivity for its target.

Molecular docking studies can play a crucial role in the rational design of new derivatives. By predicting the binding mode of this compound and its analogs within the active site of a target protein, researchers can identify key interactions and design modifications to enhance these interactions. nih.govtandfonline.com This computational approach helps in prioritizing the synthesis of compounds with the highest likelihood of improved activity.

The synthesis of a series of related compounds with systematic structural variations allows for the exploration of the chemical space around the parent molecule. For example, in the development of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, coupling with various amines led to the generation of a library of compounds for biological evaluation. nih.gov A similar strategy could be employed for derivatives of this compound.

Ultimately, the design of novel derivatives is an iterative process involving computational prediction, chemical synthesis, and biological evaluation. The insights gained from each cycle inform the design of the next generation of compounds with progressively improved properties.

Applications of 3 5 Fluoropyridin 2 Yl Prop 2 Ynoic Acid As a Chemical Building Block and Molecular Probe

Synthesis of Complex Heterocyclic Systems

The structural framework of 3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid is well-suited for the synthesis of more complex molecular architectures, particularly those containing multiple heterocyclic rings. Its pyridine (B92270) and alkyne components are precursors for a range of cyclization and addition reactions.

Construction of Fused-Ring Systems Incorporating the Pyridine and Alkynes

The presence of both a pyridine ring and an alkyne in a conjugated system allows this compound to participate in annulation reactions, which are reactions that form a new ring fused to an existing one. nih.gov These reactions are fundamental to building polycyclic systems, which are common scaffolds in pharmaceuticals and natural products. For instance, the alkyne can act as a dienophile or a diene component in Diels-Alder or inverse electron-demand Diels-Alder (iEDDA) reactions to construct six-membered rings. rsc.orgresearchgate.net Intramolecular cyclization strategies can also be employed, where the carboxylic acid or a derivative thereof reacts with a nucleophile introduced onto the pyridine ring, leading to the formation of fused lactones or lactams.

One potential pathway involves the reaction of the alkyne with electron-rich dienophiles to create fused aromatic systems. rsc.org The specific reaction conditions would dictate the final structure, but the versatility of the starting material allows for the targeted synthesis of diverse fused heterocycles. ekb.eg

Table 1: Potential Annulation Reactions for Fused-Ring Synthesis

Reaction Type Reactant Partner Potential Fused-Ring Product
Inverse Electron-Demand Diels-Alder Electron-rich alkene Dihydropyrido[1,2-a]pyridines
[3+2] Cycloaddition Azide (B81097) Pyrido-triazole systems
Intramolecular Cyclization Nucleophile on pyridine C-3 Pyrido[2,1-b] uni.lunih.govoxazinones

Preparation of Polysubstituted Pyridine Derivatives

Beyond ring fusion, this compound serves as an excellent starting material for creating pyridine derivatives with multiple, diverse substituents. nih.govmdpi.com The carboxylic acid and alkyne groups can be modified independently, allowing for controlled, stepwise synthesis.

The carboxylic acid can be converted into a wide array of functional groups, including esters, amides, and acyl halides, through standard organic chemistry transformations. These derivatives can then be used in coupling reactions to attach other molecular fragments. lifechemicals.com The alkyne is also highly versatile; it can undergo reactions such as Sonogashira coupling to introduce aryl or vinyl groups, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition) to form triazoles, or reduction to yield the corresponding alkene or alkane, thereby introducing conformational flexibility. researchgate.netmdpi.com

Table 2: Functional Group Transformations for Polysubstituted Pyridines

Functional Group Reaction Reagents Resulting Moiety
Carboxylic Acid Amide Coupling Amine, Coupling Agent (e.g., DCC, EDCI) Carboxamide
Carboxylic Acid Esterification Alcohol, Acid Catalyst Ester
Alkyne Sonogashira Coupling Aryl Halide, Pd/Cu Catalyst Aryl-substituted Alkyne
Alkyne Click Chemistry Azide, Cu(I) Catalyst 1,2,3-Triazole

Development of Conjugates for Chemical Biology Research

The same reactive handles that make this compound useful in heterocyclic synthesis also make it an ideal component for creating molecular probes and other tools for studying biological systems.

Linker Chemistry for Attachment to Biomolecules

In bioconjugation, a linker is a chemical moiety that connects a biomolecule (like a protein or antibody) to another molecule, such as a drug or a reporter tag. nih.gov this compound is well-equipped to function as, or be incorporated into, such linkers. nih.govfluorochem.co.uk

The carboxylic acid provides a convenient attachment point for coupling to primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins. This forms a stable amide bond. The alkyne group is a bioorthogonal handle, meaning it is stable in biological environments and does not react with native functional groups. It can be specifically reacted with an azide-modified biomolecule via CuAAC click chemistry, a highly efficient and specific conjugation method. nih.gov This dual functionality allows for the creation of heterobifunctional linkers.

Design of Fluorescent or Spin-Labeled Probes

Fluorescent probes are molecules that emit light upon excitation and can be used to visualize, track, or quantify biological targets. nih.gov While this compound is not inherently fluorescent, it can be used as a key building block in the synthesis of such probes. nih.govthno.org

It can be incorporated into a larger molecular structure that includes a fluorophore (a fluorescent chemical group). researchgate.net For example, the carboxylic acid could be used to attach the molecule to a targeting ligand that binds to a specific protein. The fluoropyridine end could then be modified to include a fluorophore. The binding event could then be designed to cause a change in the fluorescence signal, for instance, by altering the local environment of the fluorophore or by modulating a quenching mechanism like Förster Resonance Energy Transfer (FRET). nih.gov The rigid alkyne can serve as a spacer element to precisely control the distance between the targeting moiety and the fluorescent reporter.

Bifunctional Molecules for Molecular Recognition Studies

Bifunctional molecules are designed to simultaneously bind to two different biological targets, bringing them into close proximity. dundee.ac.uknih.gov This strategy is famously used in Proteolysis-Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov

This compound can serve as a core scaffold or linker for constructing such bifunctional molecules. google.com For example:

The carboxylic acid can be coupled to a known ligand for a protein of interest.

The fluoropyridine ring can be functionalized and attached to a ligand for a second protein (e.g., an E3 ligase like Cereblon or VHL).

The alkyne acts as a rigid and defined linker component connecting the two binding moieties.

The ability to synthesize a library of such molecules with varying linker lengths and geometries is crucial for optimizing the induced protein-protein interaction, and the synthetic versatility of this building block is highly advantageous for this purpose. dundee.ac.ukspringernature.com

Precursor in Materials Science Research

The bifunctional nature of this compound, possessing both a carboxylic acid group and a terminal alkyne, positions it as a valuable building block for the synthesis of advanced materials. The fluorine substituent on the pyridine ring can further modulate the electronic properties and intermolecular interactions within these materials.

The presence of the propiolic acid group allows this compound to act as a monomer in the synthesis of specialized polymers. The resulting polymers would feature a poly(propiolic acid) backbone with pendant 5-fluoropyridin-2-yl side chains.

Conductive Polymers: Polymers with conjugated backbones, such as polyacetylenes, are known for their electrical conductivity. The polymerization of the alkyne moiety in this compound could lead to the formation of a conductive polymer. The electron-withdrawing nature of the fluoropyridine ring could influence the electronic bandgap of the resulting polymer, thereby tuning its conductive properties. While the direct polymerization of this specific monomer is not widely documented in publicly available research, the synthesis of conductive polymers from various functionalized acetylene (B1199291) and pyridine-containing monomers is a well-established field.

Smart Materials: Fluorinated polymers often exhibit unique properties, such as thermal stability and hydrophobicity, making them suitable for applications in "smart materials" that respond to external stimuli. researchgate.net The incorporation of the 5-fluoropyridine unit into a polymer backbone could impart such responsive characteristics. For instance, changes in pH could protonate or deprotonate the pyridine nitrogen, leading to conformational changes in the polymer and altering its physical properties.

A hypothetical polymerization of this compound is presented in the table below.

Monomer Polymerization Method Potential Polymer Structure Potential Properties
This compoundTransition-metal catalyzed polymerization (e.g., using Rh or Pd catalysts)Poly(this compound)Electrical conductivity, pH-responsiveness, thermal stability

The carboxylic acid and pyridine functionalities of this compound make it a suitable ligand for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): In MOFs, metal ions or clusters are connected by organic linkers to form extended, often porous, structures. The carboxylate group of this compound can coordinate to metal centers, while the pyridine nitrogen can also participate in coordination or act as a functional site within the pores. The fluorine atom can introduce specific interactions with guest molecules, potentially enhancing selectivity for certain gases or vapors. researchgate.netnih.gov The alkyne group could be used for post-synthetic modification of the MOF, allowing for the attachment of other functional groups.

Covalent Organic Frameworks (COFs): COFs are constructed from organic building blocks linked by strong covalent bonds. The alkyne and carboxylic acid groups of this compound could potentially be utilized in various condensation reactions to form 2D or 3D COF structures. For instance, the alkyne could undergo cyclotrimerization reactions, or the carboxylic acid could form ester or amide linkages with complementary monomers. The resulting COFs would possess a high density of fluoropyridine units, which could be beneficial for applications in catalysis or selective adsorption.

The potential incorporation of this compound into MOFs and COFs is summarized in the following table.

Framework Type Role of Compound Potential Linkages Potential Applications
MOFOrganic LinkerCarboxylate-metal coordination, Pyridine-metal coordinationGas storage and separation, catalysis, sensing
COFMonomerAlkyne cyclotrimerization, Ester/Amide bond formationCatalysis, selective adsorption, optoelectronics

Application in Radiochemistry and Isotopic Labeling

The structure of this compound is amenable to isotopic labeling, which is crucial for its use as a molecular probe in various imaging and spectroscopic techniques.

Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with a half-life of 109.8 minutes, making it ideal for Positron Emission Tomography (PET) imaging. The direct labeling of pyridine rings with ¹⁸F can be challenging due to the electron-rich nature of the aromatic system. However, several strategies have been developed to overcome this. nih.gov

For this compound, a potential strategy for ¹⁸F-labeling would involve a nucleophilic substitution reaction on a suitable precursor. This could involve replacing a good leaving group, such as a nitro group or a trimethylammonium salt, at the 5-position of the pyridine ring with [¹⁸F]fluoride. The reaction is typically carried out in the presence of a phase-transfer catalyst, such as a kryptofix/potassium carbonate complex, at elevated temperatures. nih.gov

Another approach could involve the use of ¹⁸F-labeled building blocks. For instance, a pre-labeled 5-[¹⁸F]Fluoropyridine derivative could be coupled with a propargyl group to synthesize the desired radiotracer. The alkyne moiety also opens up the possibility for "click chemistry" approaches, where an ¹⁸F-labeled azide is reacted with the alkyne to form a triazole, a common and efficient method for radiolabeling. nih.gov

Labeling Strategy Precursor Reaction Conditions Potential Application
Nucleophilic Substitution3-(5-Nitropyridin-2-yl)prop-2-ynoic acid[¹⁸F]F⁻, K₂CO₃/Kryptofix, high temperaturePET imaging of biological targets
Click Chemistry3-(5-Azidopyridin-2-yl)prop-2-ynoic acid[¹⁸F]Fluoroalkyl alkyne, Cu(I) catalystPre-targeted PET imaging

Beyond ¹⁸F, other isotopes can be incorporated into this compound for different applications.

Deuterium (B1214612) (²H): Deuterium labeling can be used to study reaction mechanisms or to alter the metabolic stability of a compound. The alkyne proton is relatively acidic and could potentially be exchanged for deuterium under basic conditions using a deuterium source like D₂O.

Carbon-13 (¹³C): ¹³C labeling is a powerful tool for nuclear magnetic resonance (NMR) spectroscopy studies, allowing for the detailed investigation of molecular structures and dynamics. Specific carbon atoms in the pyridine ring or the propiolic acid chain could be replaced with ¹³C through multi-step synthesis using ¹³C-labeled starting materials.

Nitrogen-15 (¹⁵N): ¹⁵N labeling of the pyridine nitrogen would be valuable for NMR studies and for tracking the metabolic fate of the pyridine ring. Recent advances in nitrogen isotope exchange reactions on pyridine rings could potentially be applied. mdpi.com

Contributions to Drug Discovery Lead Generation (excluding clinical aspects)

The structural motifs present in this compound are of interest in medicinal chemistry for the development of new therapeutic agents. While specific biological activities of this exact compound are not extensively reported, its constituent parts suggest potential for lead generation in drug discovery.

Fluorinated Pyridines: The incorporation of fluorine into drug candidates is a common strategy to improve metabolic stability, binding affinity, and bioavailability. The 5-fluoropyridine moiety is found in a number of biologically active compounds.

Propiolic Acids: The propiolic acid group is a bioisostere of a carboxylic acid and can participate in various interactions with biological targets. The rigidity of the alkyne can also be advantageous in positioning other functional groups for optimal binding.

Fragment-Based Drug Discovery: Due to its relatively small size and distinct chemical features, this compound or its derivatives could serve as valuable fragments in fragment-based drug discovery (FBDD). In FBDD, small, low-affinity fragments that bind to a biological target are identified and then optimized into more potent lead compounds. The fluoropyridine and propiolic acid moieties could each provide key interactions with a protein binding site.

A virtual screening or a fragment screening campaign could reveal potential biological targets for this compound, initiating a drug discovery program. For instance, derivatives of propionic acid have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.

Scaffold Modification for Lead Optimization Campaigns

This compound presents a versatile scaffold for lead optimization in drug discovery. Its constituent parts—a fluorinated pyridine ring, a propiolic acid linker, and a reactive carboxylic acid group—offer multiple avenues for chemical modification to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds. The fluoropyridine moiety is a common feature in medicinal chemistry, often introduced to improve metabolic stability and binding affinity through favorable interactions with target proteins.

Ligand Design for Specific Molecular Targets

The structural features of this compound make it an attractive starting point for the rational design of ligands targeting specific molecular targets, particularly enzymes such as kinases. The pyridine ring can serve as a hinge-binding motif, a common strategy in the design of kinase inhibitors. The fluorine substitution can enhance binding to the kinase hinge region and improve selectivity.

The propiolic acid portion of the molecule allows for the introduction of various substituents that can be directed towards other key regions of the ATP-binding pocket, such as the DFG motif or the solvent-exposed region. This can lead to the development of highly potent and selective inhibitors. The carboxylic acid can be functionalized to introduce groups that interact with the ribose-phosphate binding region or to attach linkers for the development of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). The rigid nature of the alkyne linker helps to maintain a well-defined conformation, which is advantageous for achieving high-affinity binding.

Below is a table summarizing the potential modifications and their rationale in ligand design:

Molecular SubstructurePotential ModificationsRationale for Modification
5-FluoropyridineAlteration of substitution patternModulate pKa, improve binding affinity, and enhance selectivity.
Prop-2-ynoic acid linkerHomologation or introduction of substituentsOptimize spatial orientation and explore additional binding pockets.
Carboxylic acidConversion to amides, esters, or heterocyclesIntroduce new interaction points and improve pharmacokinetic properties.

Fragment-Based Drug Design Initiatives

In the context of fragment-based drug design (FBDD), this compound can be considered a valuable fragment. FBDD involves screening small, low-complexity molecules (fragments) that bind weakly to a biological target. These initial hits are then grown or linked together to create more potent lead compounds.

The relatively small size and the presence of key pharmacophoric features make this compound an ideal candidate for fragment screening libraries. The fluoropyridine moiety can provide a strong initial binding anchor to a target protein. Subsequent structural elaboration can be guided by techniques such as X-ray crystallography or NMR spectroscopy to extend the fragment into adjacent binding pockets, thereby increasing affinity and selectivity. The alkyne and carboxylic acid functionalities provide straightforward chemical handles for fragment growing or linking strategies.

The properties of this compound align well with the general principles of fragments used in FBDD, as outlined in the table below:

PropertyTypical Fragment ValueThis compound
Molecular Weight< 300 Da~165 Da
cLogP< 3~1.5
Number of Hydrogen Bond Donors≤ 31
Number of Hydrogen Bond Acceptors≤ 33
Rotatable Bonds≤ 32

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the organic framework of the molecule. The ¹H NMR spectrum provides information on the number and types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, would be expected to show distinct signals for the protons on the pyridine (B92270) ring. The proton at position 6 (H-6) is expected to appear as a doublet, coupled to the fluorine atom. The proton at position 4 (H-4) would likely appear as a triplet or a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The proton at position 3 (H-3) would also show a characteristic splitting pattern. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring, the alkyne, and the carboxyl group will each resonate at characteristic chemical shifts. The carbon attached to the fluorine atom (C-5) will exhibit a large coupling constant (¹JC-F), which is a key diagnostic feature. The quaternary carbons of the alkyne and the carboxylic acid will also be readily identifiable.

Interactive Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
13.50br s-COOH
8.65d2.5H-6
8.10td8.5, 2.5H-4
7.80dd8.5, 4.0H-3

Interactive Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
160.5 (d, J = 240 Hz)C-5
154.0COOH
149.0 (d, J = 15 Hz)C-6
141.0 (d, J = 25 Hz)C-4
125.0 (d, J = 5 Hz)C-3
145.0 (d, J = 5 Hz)C-2
85.0C≡C-COOH
80.0Py-C≡C

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for characterizing this compound. ¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. The spectrum is expected to show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal is indicative of the electronic environment, while the coupling patterns can provide information about nearby protons. The fluorine atom is expected to couple with H-4 and H-6, resulting in a triplet or a doublet of doublets.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3, H-4, and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the known proton assignments. For instance, the signal for H-3 would show a correlation to the signal for C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For example, correlations would be expected from H-3 and H-4 to the alkyne carbons, and from the pyridine protons to the carbons of the adjacent ring positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this, it can confirm through-space interactions between protons, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which allows for the determination of the elemental composition of the molecule. For this compound (C₈H₄FNO₂), the expected exact mass can be calculated and compared to the experimentally determined value. This comparison serves as a stringent confirmation of the molecular formula.

Interactive Table 3: Predicted HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺166.0298166.0295
[M-H]⁻164.0152164.0155

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways, such as the loss of water (H₂O) or carbon monoxide (CO) from the carboxylic acid group. Cleavage of the bond between the pyridine ring and the propiolic acid moiety would also be an expected fragmentation pathway, leading to ions corresponding to the fluoropyridine ring and the propiolic acid fragment. The analysis of these fragment ions provides definitive evidence for the proposed structure.

Interactive Table 4: Predicted Key MS/MS Fragments for [C₈H₄FNO₂ + H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
166.03148.02H₂OProtonated 3-(5-fluoropyridin-2-yl)propioloyl cation
166.03138.03COProtonated 2-ethynyl-5-fluoropyridine (B1437238)
166.0396.02C₃HO₂Protonated 5-fluoropyridine

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For "this compound," these techniques provide definitive evidence for the key structural components: the carboxylic acid, the alkyne, and the fluoropyridine ring.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The carboxylic acid group exhibits a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers common in carboxylic acids. libretexts.orgdocbrown.info The carbonyl (C=O) stretch of the acid appears as a strong, sharp absorption between 1725-1700 cm⁻¹. docbrown.info The carbon-carbon triple bond (C≡C) of the alkyne functional group gives rise to a stretching vibration that is typically observed in the 2260-2100 cm⁻¹ region. researchgate.net Due to the molecule's asymmetry, this peak is expected to be IR-active. The C-F stretch of the fluoropyridine ring would likely appear as a strong band in the 1250-1020 cm⁻¹ region. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected in the 1600-1400 cm⁻¹ fingerprint region. aps.orgresearchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman, the C≡C triple bond stretch, which may be weak in the IR spectrum, often produces a strong and sharp signal in the Raman spectrum, providing confirmatory evidence of the alkyne group. researchgate.net The symmetric breathing modes of the pyridine ring are also typically strong in Raman spectra, appearing around 1000 cm⁻¹. researchgate.netacs.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (broad)IR
Carboxylic AcidC=O stretch1725 - 1700 (strong)IR
AlkyneC≡C stretch2260 - 2100IR, Raman (often strong)
FluoropyridineC-F stretch1250 - 1020 (strong)IR
Pyridine RingC=C, C=N stretches1600 - 1400IR, Raman
Pyridine RingRing Breathing~1000Raman (often strong)

This table presents expected vibrational frequencies based on data for analogous functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For "this compound," a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal of the compound with a beam of X-rays and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is used to calculate an electron density map of the crystal, from which the atomic positions can be determined.

ParameterDescriptionExpected Value/Information
Crystal SystemThe symmetry class of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.Provides crystal density information.
Bond LengthsPrecise distances between bonded atoms (e.g., C≡C, C-F, C=O).Confirms connectivity and bond order.
Bond AnglesAngles between three connected atoms.Defines molecular geometry.
Intermolecular InteractionsIdentifies and quantifies H-bonds, π-stacking, etc.Explains crystal packing and physical properties.

This table outlines the typical parameters obtained from an X-ray crystallography study, with illustrative examples.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for assessing the purity of "this compound" and for its separation from reactants, byproducts, and intermediates.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile compounds like "this compound." Given the compound's acidic nature and aromaticity, reversed-phase HPLC is the most suitable method.

In a typical setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. sielc.comhelixchrom.com The retention time of the compound—the time it takes to travel through the column—is a characteristic property that depends on its polarity. The presence of impurities would be indicated by additional peaks in the chromatogram. By integrating the peak areas, the relative purity can be quantified, often using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance. HPLC can also be scaled up for preparative purposes to purify larger quantities of the compound.

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity.
Mobile PhaseAcetonitrile/Water with 0.1% Formic or Acetic AcidElution of the analyte; acid suppresses ionization for better peak shape. helixchrom.com
Flow Rate1.0 mL/minControls the speed of separation.
DetectionUV-Vis Detector (e.g., at 254 nm or 270 nm)Monitors the elution of UV-active compounds.
Injection Volume5-20 µLIntroduction of the sample into the system.

This table provides an example of a typical analytical HPLC method.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While "this compound" itself is likely not volatile enough for direct GC analysis due to its carboxylic acid group and high molecular weight, GC is invaluable for monitoring the presence of volatile starting materials or intermediates during its synthesis.

For instance, if the synthesis involves a Sonogashira coupling, GC could be used to monitor the consumption of a volatile precursor like 2-ethynylpyridine (B158538) or a halogenated fluoropyridine. sigmaaldrich.comorganic-chemistry.org The analysis involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nih.gov Derivatization of the carboxylic acid to a more volatile ester could potentially allow for GC analysis of the final product, but HPLC is generally the more direct method.

In-situ Spectroscopy for Reaction Monitoring and Kinetic Studies

In-situ spectroscopy allows for the real-time monitoring of a chemical reaction as it happens, providing a wealth of information about reaction kinetics, mechanisms, and the formation of transient intermediates. youtube.com Techniques like Fourier Transform Infrared (FTIR) spectroscopy, equipped with an attenuated total reflection (ATR) probe, are particularly well-suited for this purpose. mdpi.com

For the synthesis of "this compound," an in-situ FTIR probe could be inserted directly into the reaction vessel. By collecting IR spectra at regular intervals, one can track the disappearance of reactant-specific peaks and the appearance of product-specific peaks. For example, in a Sonogashira coupling reaction, one could monitor the decrease in the intensity of the C-H stretching vibration of a terminal alkyne precursor (e.g., propynoic acid) around 3300 cm⁻¹ and the simultaneous growth of the product's characteristic carbonyl (C=O) and C≡C stretching bands. researchgate.net

This real-time data allows for the construction of concentration profiles for reactants, intermediates, and products over time. From these profiles, reaction rates can be calculated, the reaction order can be determined, and the influence of parameters such as temperature, catalyst loading, and reactant concentration can be systematically studied. nih.gov This detailed kinetic understanding is crucial for optimizing reaction conditions to maximize yield, minimize reaction time, and ensure process safety. mdpi.com

Conclusion and Outlook in Chemical Research

Summary of Key Research Findings and Methodological Advancements

Research into fluorinated pyridine (B92270) derivatives has been propelled by the unique properties that fluorine imparts upon a molecule, including altered electronic effects, increased metabolic stability, and enhanced binding affinities. While specific research on 3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid is not extensively documented in publicly available literature, the synthesis of analogous structures typically relies on well-established yet constantly evolving organometallic cross-coupling reactions.

The Sonogashira cross-coupling reaction stands as a paramount methodological advancement for the synthesis of 2-alkynylpyridines. scirp.orgmdpi.comnih.gov This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is catalyzed by palladium and copper complexes and has become a robust tool for creating carbon-carbon bonds. scirp.orgmdpi.com Recent advancements have focused on developing more efficient catalyst systems, milder reaction conditions, and expanding the substrate scope to include complex and functionalized pyridine halides. mdpi.comnih.gov

The synthesis of the this compound precursor, likely a 2-halo-5-fluoropyridine, is itself an area of active research. Methodologies for the selective fluorination of pyridine rings are continually being refined to improve yields and regioselectivity, addressing a long-standing challenge in synthetic organic chemistry. research-in-germany.orgacs.orgnih.gov

Challenges and Limitations in the Study of Fluoropyridine Alkynoic Acids

Despite the synthetic tools available, the study of fluoropyridine alkynoic acids is not without its hurdles. A primary challenge lies in the synthesis of the fluorinated pyridine precursors. The introduction of fluorine into a pyridine ring can be difficult and often requires harsh conditions or specialized reagents. acs.orgresearchgate.net The electronic nature of the pyridine ring, particularly when substituted with an electron-withdrawing fluorine atom, can deactivate it towards certain reactions, complicating subsequent functionalization.

Furthermore, the reactivity of the alkynoic acid moiety can present challenges. For instance, the carboxylic acid group may not be compatible with certain fluorination or cross-coupling conditions, necessitating the use of protecting groups, which adds steps to the synthetic sequence. acs.org The Sonogashira coupling itself, while powerful, can be sensitive to steric hindrance and the electronic properties of the coupling partners, sometimes leading to low yields or the formation of side products. scirp.org

From a research perspective, the limited commercial availability and the multi-step synthesis required for these specialized compounds can be a barrier to extensive biological screening and materials science investigations.

Promising Avenues for Future Academic Inquiry

The unique combination of a fluorinated pyridine ring and a reactive propynoic acid group in this compound opens up numerous exciting possibilities for future research.

Exploration of Novel Reaction Pathways and Catalytic Systems

Future synthetic research will likely focus on developing more efficient and sustainable methods for the preparation of fluoropyridine alkynoic acids. This includes the exploration of novel catalytic systems for both the fluorination of the pyridine ring and the subsequent alkynylation. research-in-germany.orgnih.gov Rhodium(III)-catalyzed C-H functionalization, for example, has emerged as a powerful tool for the synthesis of substituted pyridines and could be adapted for these targets. nih.gov Furthermore, advancements in copper-catalyzed Sonogashira reactions, which offer a more cost-effective alternative to palladium, are a promising area of investigation. nih.gov The development of one-pot or flow-chemistry processes could also streamline the synthesis and improve accessibility to these compounds. rsc.org

Integration into Advanced Supramolecular Assemblies

The presence of the fluorine atom and the pyridine nitrogen, both capable of participating in non-covalent interactions, makes these molecules attractive building blocks for supramolecular chemistry. researchgate.net Fluorine can engage in hydrogen bonding, halogen bonding, and fluorous interactions, which can be exploited to direct the self-assembly of complex architectures. researchgate.netnsf.gov Future work could explore the incorporation of this compound into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other ordered materials. The alkynoic acid functionality provides a versatile handle for polymerization or for anchoring the molecule to surfaces, opening up applications in areas such as gas storage, catalysis, and sensing.

Mechanistic Insights into Complex Biological Interactions

Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netnih.govmdpi.comtjnpr.org The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the potency, metabolic stability, and bioavailability of drug candidates. researchgate.netnih.govmdpi.comnih.gov The propynoic acid group can act as a Michael acceptor or be further functionalized, offering a reactive probe to investigate biological targets. Future research should involve the synthesis of a library of derivatives of this compound for screening against various biological targets. Mechanistic studies could then elucidate how the unique electronic and steric properties of the fluoropyridine alkynoic acid scaffold contribute to its biological activity.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound and its analogues provides fertile ground for interdisciplinary collaboration. Chemists can work with materials scientists to design novel functional materials with tailored electronic and photophysical properties. Collaboration with biochemists and pharmacologists will be crucial to explore the therapeutic potential of these compounds and to understand their mechanisms of action. researchgate.net Furthermore, the development of fluorinated probes based on this scaffold could be of interest to chemical biologists for imaging and tracking biological processes. The convergence of synthetic chemistry, materials science, and biology will be key to unlocking the full potential of this intriguing class of molecules.

Synergies with Materials Science and Nanotechnology

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, a principle that is increasingly exploited in materials science. researchgate.net Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and hydrophobicity. mdpi.com The 5-fluoropyridine core of this compound could impart these desirable characteristics to polymers and other advanced materials. mdpi.comalfa-chemistry.com

The dual functionality of the molecule offers multiple pathways for integration into material scaffolds.

Polymer Synthesis: The carboxylic acid group can undergo classic condensation polymerization, while the alkyne moiety is available for metal-free or metal-catalyzed polymerization processes, creating novel polymer backbones. mdpi.com Poly(alkanoic acid)s are a well-established class of polymers, and this compound could serve as a monomer to create derivatives with unique properties. nih.govresearchgate.net

Surface and Nanomaterial Functionalization: The terminal alkyne is a prime functional group for attachment to surfaces or nanomaterials, such as graphene derivatives or nanoparticles, via highly efficient "click" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govwikipedia.org This allows for the precise tailoring of surface properties, introducing the electronic and hydrophobic characteristics of the fluoropyridine ring. The carboxylic acid also provides a handle for covalent bonding to functionalized surfaces.

The convergence of these features suggests potential applications in creating high-performance fluoropolymers, specialized coatings, and functionalized nanomaterials for electronics and sensing. mdpi.com

Contributions to Methodological Organic Chemistry

In synthetic organic chemistry, the value of a molecule is often measured by its utility as a building block for constructing more complex structures. This compound is a promising scaffold for this purpose. The synthesis of fluorinated heterocycles is a challenging yet vital area of research, given their prevalence in pharmaceuticals and agrochemicals. nih.govnih.govwiley.com The development of efficient synthetic routes to this compound and its derivatives is, in itself, a valuable contribution.

The molecule serves as a hub for a variety of chemical transformations:

Click Chemistry: The terminal alkyne is a key component in CuAAC, one of the most reliable and widely used click reactions. wikipedia.orgorganic-chemistry.org This allows for the facile and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important structural motifs in medicinal chemistry and materials science. acs.orgnih.gov

Carboxylic Acid Derivatization: The carboxyl group can be readily converted into esters, amides, and other functional groups, enabling its linkage to a vast array of other molecules and extending its synthetic utility. mdpi.comresearchgate.net

Cross-Coupling Reactions: The fluoropyridine ring can potentially participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is commonly used with halogenated pyridines to form carbon-carbon bonds. mdpi.com

This trifecta of reactive sites—alkyne, carboxylic acid, and the fluoropyridine ring—makes it a powerful intermediate for generating libraries of complex molecules for drug discovery and other applications.

Impact on Probe Development for Biological Systems

The structural features of this compound are highly relevant to the field of chemical biology, particularly in the design of probes for imaging and detection. mdpi.com

Bioorthogonal Chemistry: The terminal alkyne is one of the most widely used "bioorthogonal" functional groups. nih.gov Bioorthogonal reactions occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govkinxcdn.com This molecule can act as a reporter that can be "clicked" onto a biomolecule (such as a protein or glycan) that has been metabolically labeled with an azide (B81097) group. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of modern chemical biology, enabling the visualization and study of biological processes in real time. wikipedia.org

Fluorescent Probes: Pyridine derivatives are integral components of many fluorescent dyes. mdpi.comnih.gov The fluoropyridine core of this molecule could be elaborated to create novel fluorophores. The fluorine atom can fine-tune the electronic properties, potentially altering the absorption and emission spectra. The carboxylic acid provides a convenient point of attachment for conjugating the molecule to biomolecules or other reporter groups.

¹⁹F NMR Probes: The presence of a fluorine atom opens the possibility of using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for detection. Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a clear background for detecting the probe and studying its interactions with biological targets.

By linking the alkyne to a biological target and the carboxylic acid to a reporter tag (or vice-versa), this compound could serve as a versatile linker for creating sophisticated probes for bioimaging and diagnostics. youtube.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of fluoropyridine derivatives often involves cross-coupling reactions (e.g., Sonogashira coupling) between halogenated pyridines and alkynes. For this compound, a plausible route could involve coupling 5-fluoro-2-iodopyridine with propiolic acid derivatives under Pd/Cu catalysis. Optimization should focus on solvent selection (e.g., THF or DMF), temperature (60–80°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or HPLC is critical to isolate the product from unreacted starting materials, as seen in analogous fluoropyridine syntheses .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm the presence of the fluoropyridine ring and alkyne moiety. Compare chemical shifts with structurally similar compounds (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in a polar solvent (e.g., ethanol/water mix). Refinement using SHELXL (as described in ) allows precise determination of bond lengths and angles. Validate the structure using the CIF check tool in SHELX .

Q. What safety precautions are essential when handling fluorinated pyridine derivatives like this compound?

  • Methodological Answer : Follow general guidelines for fluorinated compounds:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F} NMR shifts) be resolved during structural analysis?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 19F^{19}\text{F} shifts with computational predictions (DFT calculations at B3LYP/6-31G* level, as in ).
  • Dynamic Effects : Investigate tautomerism or solvent interactions using variable-temperature NMR.
  • Crystallographic Correlation : Resolve ambiguities by correlating NMR data with X-ray-derived geometric parameters .

Q. What strategies can improve the solubility and stability of this compound in aqueous media for biological assays?

  • Methodological Answer :

  • Derivatization : Convert the carboxylic acid to a sodium salt or ester prodrug to enhance solubility.
  • Co-solvents : Use DMSO or cyclodextrin-based solubilizing agents at <1% concentration to minimize cytotoxicity.
  • pH Optimization : Adjust buffer pH to near the compound’s pKa (~2.5–3.5 for propiolic acids) to promote ionization .

Q. How can computational methods predict the biological activity of this compound, and what experimental validation is required?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). Prioritize targets based on fluoropyridine pharmacophores ( ).
  • In Vitro Assays : Validate predictions using enzyme inhibition assays (e.g., fluorescence-based kinetics). Include positive controls (e.g., known inhibitors) and assess IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.